6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil 6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil is a pyrimidone that is uracil which is substituted at positions 1, 5, and 6 by benzyloxymethyl, isopropyl, and benzyl groups, respectively. It derives from a uracil.
Brand Name: Vulcanchem
CAS No.: 175739-42-1
VCID: VC0005891
InChI: InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26)
SMILES: CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil

CAS No.: 175739-42-1

Inhibitors

VCID: VC0005891

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil - 175739-42-1

CAS No. 175739-42-1
Product Name 6-Benzyl-1-benzyloxymethyl-5-isopropyl uracil
Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name 6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione
Standard InChI InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26)
Standard InChIKey KSAAUHMSLCPIEX-UHFFFAOYSA-N
SMILES CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Description 6-benzyl-1-(benzyloxymethyl)-5-isopropyluracil is a pyrimidone that is uracil which is substituted at positions 1, 5, and 6 by benzyloxymethyl, isopropyl, and benzyl groups, respectively. It derives from a uracil.
Synonyms 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione
PubChem Compound 446515
Last Modified Nov 11 2021
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